The synthesis of 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid typically involves several key steps:
The specific parameters such as temperature, reaction time, and concentrations can vary based on the chosen synthetic route.
The molecular structure of 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid features a quinoline skeleton with an amino group at the para position relative to the carboxylic acid functional group. Key structural features include:
The InChI key for this compound is provided as InChI=1S/C17H14N2O2/c1-10-2-7-15-13(8-10)14(18)12-5-3-11(19)4-6-12/h2-8,18H,1,9H2,(H,19)
which can be used for database searches related to its chemical properties .
2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid participates in several chemical reactions:
These reactions are significant in developing new pharmaceuticals and understanding biochemical pathways.
The mechanism of action for 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid primarily relates to its interactions within biological systems:
Further research is necessary to elucidate its precise mechanisms within biological systems.
2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid has several scientific applications:
Ongoing research continues to explore these applications further, highlighting the compound's significance in various scientific fields .
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8